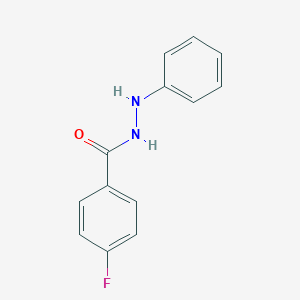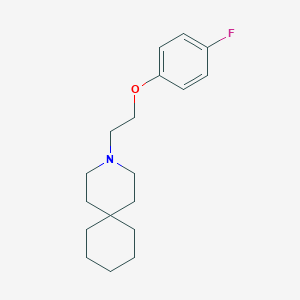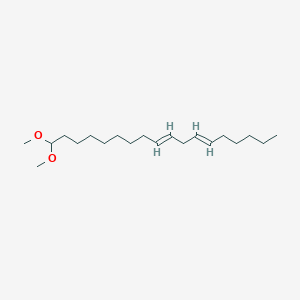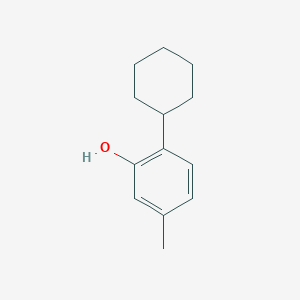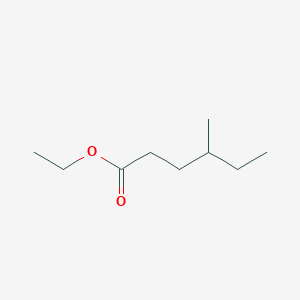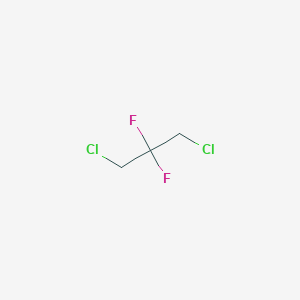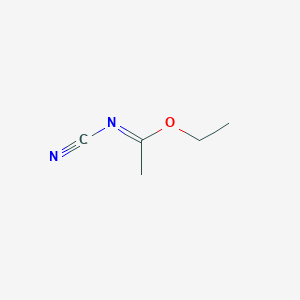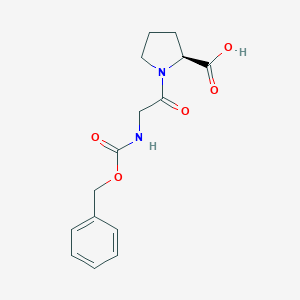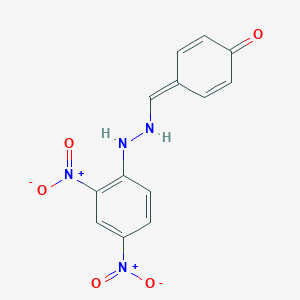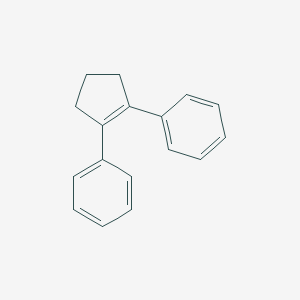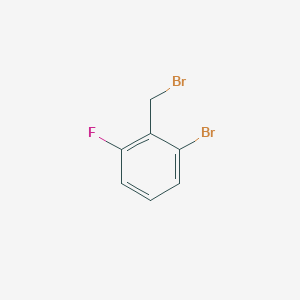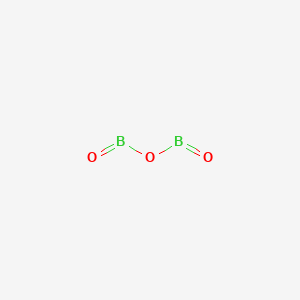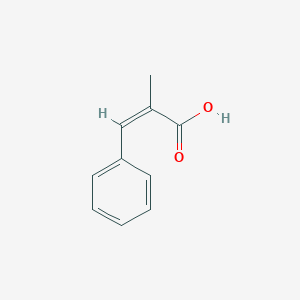![molecular formula C15H22O2 B074915 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone CAS No. 1143-45-9](/img/structure/B74915.png)
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone, also known as MTF, is a synthetic compound with potential therapeutic applications. It belongs to the class of cycloalkanones and has been the subject of extensive research in recent years. In
Wissenschaftliche Forschungsanwendungen
Photoinduced Oxidative Annulation
A study by Zhang et al. (2017) explored the photoinduced direct oxidative annulation of compounds related to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. This process does not require transition metals or oxidants, leading to the creation of highly functionalized polyheterocyclic ethanones. This method is significant for synthesizing complex organic compounds in a more environmentally friendly way (Zhang et al., 2017).
Synthesis of Novel Compounds
Dobner et al. (2003) conducted a study that involved synthesizing new compounds, including a benzofuran derivative related to our compound of interest. This research contributes to the development of new chemical entities that can have various applications in pharmaceuticals and materials science (Dobner et al., 2003).
Antimicrobial Activity
A study by Nagamani et al. (2018) synthesized novel propan-1-ones with a structure related to our compound of interest and evaluated their antimicrobial activity. This research is crucial for discovering new antimicrobial agents, which are increasingly needed due to rising antibiotic resistance (Nagamani et al., 2018).
Catalysis in Synthesis
Research by Sajjadi-Ghotbabadi et al. (2018) involved synthesizing 3-hydroxyflavones using a catalyst and a compound structurally similar to our compound of interest. This study highlights the role of catalysis in the efficient synthesis of organic compounds, which is essential for industrial and pharmaceutical applications (Sajjadi-Ghotbabadi et al., 2018).
Cholinesterase Inhibitory Activity
A study by Mehdi et al. (2013) focused on the synthesis and characterization of a compound structurally similar to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. They evaluated its activity as a cholinesterase inhibitor, which is relevant for the treatment of neurological disorders like Alzheimer's disease (Mehdi et al., 2013).
Eigenschaften
CAS-Nummer |
1143-45-9 |
|---|---|
Produktname |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |
InChI-Schlüssel |
DVIZGXBTTFXQQC-BPNCWPANSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Kanonische SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Andere CAS-Nummern |
1143-45-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



